![molecular formula C20H15N3OS B2679448 (E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide CAS No. 476634-19-2](/img/structure/B2679448.png)

(E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

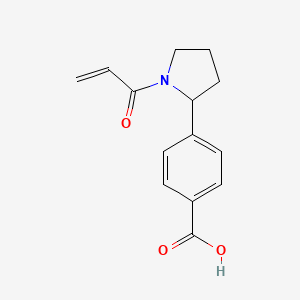

“(E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .

Synthesis Analysis

The synthesis of compounds containing an imidazole ring can be achieved through various methods. One such method involves the formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, a compound similar to the one can be obtained .Molecular Structure Analysis

The molecular structure of imidazole-containing compounds is characterized by a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and two double bonds . The presence of a positive charge on either of the two nitrogen atoms allows it to show two equivalent tautomeric forms .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole-containing compounds can vary. Imidazole itself is a white or colorless solid that is highly soluble in water and other polar solvents . The specific properties of “this compound” would depend on its exact molecular structure.Aplicaciones Científicas De Investigación

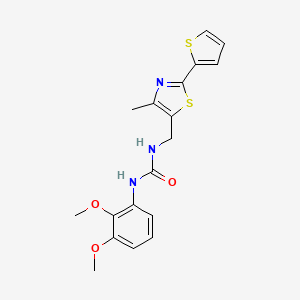

Synthesis and Biological Activity : Thiosemicarbazide derivatives, including those related to your compound of interest, are used as precursors for synthesizing various heterocyclic compounds like imidazole and 1,3,4-oxadiazole. These synthesized compounds have been evaluated for their antimicrobial activity, highlighting their potential in pharmaceutical applications (Elmagd et al., 2017).

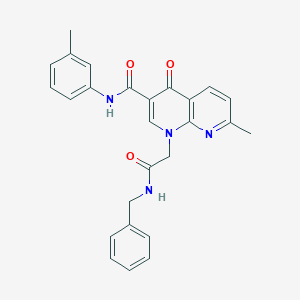

Angiotensin II Receptor Antagonists : The compound is structurally related to imidazole-5-acrylic acids, which have been developed as nonpeptide angiotensin II receptor antagonists. These compounds exhibit high potency and oral activity, indicating their potential use in treating conditions like hypertension (Keenan et al., 1993).

Heterocyclic Compound Synthesis : Research into the 1,3-dipolar addition of acetylenedicarboxylic esters to related compounds has led to the creation of various esters with potential for further chemical exploration (Stauss et al., 1972).

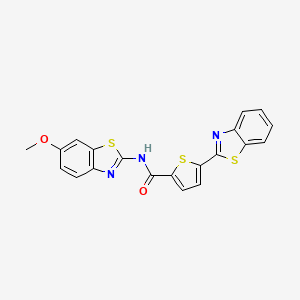

Histone Deacetylase Inhibitors : Benzimidazole and imidazole compounds, closely related to your compound, have been synthesized and found to be potent inhibitors of human histone deacetylases. This discovery has implications for cancer treatment, as these compounds exhibit significant biological activity (Bressi et al., 2010).

Supramolecular Chemistry and Cancer Research : A novel ligand closely related to your compound was synthesized and used in polymeric complexes, with the study including molecular docking to predict binding with cancer-related receptors (El-Sonbati et al., 2018).

Antioxidant Activity and Acetaminophen Toxicity : Benzothiazole derivatives have been evaluated for their antioxidant activity and protective effects against acetaminophen-induced hepatotoxicity (Cabrera-Pérez et al., 2016).

Polymerization and Material Science : The controlled radical polymerization of acrylamide compounds containing amino acid moieties has been studied, demonstrating applications in the field of material science (Mori et al., 2005).

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-N-[4-(1H-benzimidazol-2-yl)phenyl]-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3OS/c24-19(12-11-16-4-3-13-25-16)21-15-9-7-14(8-10-15)20-22-17-5-1-2-6-18(17)23-20/h1-13H,(H,21,24)(H,22,23)/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOXONCJUWLMIP-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,4-dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2679368.png)

![(E)-methyl 3-methyl-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2679370.png)

![3-(4-Methylphenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2679373.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B2679377.png)